(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine
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Overview
Description
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyrimidines, depending on the specific reaction and conditions used .
Scientific Research Applications
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine include:
- (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
- (7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
- 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific methanamine group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-12-5-7(4-9)11-8(12)10-6/h2-3,5H,4,9H2,1H3 |
InChI Key |
KGRHXISGGVDCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CN |
Origin of Product |
United States |
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